Valencene

Catalog No.
S546532
CAS No.
4630-07-3
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valencene

CAS Number

4630-07-3

Product Name

Valencene

IUPAC Name

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1

InChI Key

QEBNYNLSCGVZOH-NFAWXSAZSA-N

SMILES

Array

solubility

Insoluble in water; soluble in oils
Insoluble (in ethanol)

Synonyms

Valencene; NSC 148969; NSC-148969; NSC148969.

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C

The exact mass of the compound Valencene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of polycyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Valencene (CAS 4630-07-3) is a bicyclic sesquiterpene hydrocarbon naturally occurring in citrus botanical extracts. In industrial procurement, it is primarily sourced as a high-purity starting material for the semi-synthetic or biocatalytic production of (+)-nootkatone, a high-value flavor, fragrance, and bio-insecticide [1]. Unlike highly volatile monoterpenes that dominate bulk citrus oils, valencene's higher molecular weight and distinct structural properties allow it to function as a stable base note and fixative in advanced formulation[2]. Procurement decisions typically hinge on the compound's purity grade, as trace impurities from crude extraction can severely impact downstream catalytic conversion yields and formulation stability.

A common procurement error is attempting to substitute pure valencene with crude orange essential oil or bulk D-limonene to reduce raw material costs. Crude orange oil consists of over 90% D-limonene and less than 0.6% valencene, meaning it cannot serve as a direct precursor for nootkatone synthesis without introducing massive stoichiometric imbalances [1]. Furthermore, crude citrus extracts contain aliphatic aldehydes that act as inhibitors to the microbial enzymes used in bioconversion bioreactors, stalling production [1]. From a formulation standpoint, substituting valencene with D-limonene fails because D-limonene is a highly volatile top note (boiling point ~176°C) that flashes off during thermal processing, whereas valencene is a thermally stable sesquiterpene that survives high-heat manufacturing [2].

Biocatalytic Precursor Suitability for (+)-Nootkatone Synthesis

In the microbial synthesis of (+)-nootkatone, the purity of the starting material critically dictates final titer yields. When utilizing pure (+)-valencene as a substrate in a partitioning bioreactor with Yarrowia lipolytica 2.2ab, (+)-nootkatone yields reach up to 852.3 mg/L [1]. In contrast, attempting to use crude orange oil as a precursor introduces high concentrations of aliphatic aldehydes and excess limonene, which cause severe product inhibition and cellular toxicity, stalling the targeted bioconversion process [2].

Evidence DimensionBioconversion yield and microbial toxicity
Target Compound DataPure (+)-valencene enables high-titer (+)-nootkatone production (up to 852.3 mg/L).
Comparator Or BaselineCrude orange oil (causes cellular inhibition due to aliphatic aldehydes and >90% limonene content).
Quantified DifferencePure valencene allows for >800 mg/L nootkatone yields, whereas crude mixtures inhibit the Y. lipolytica pathway.
ConditionsYarrowia lipolytica partitioning bioreactor systems.

Procurement of isolated valencene is strictly required for industrial-scale biological synthesis of nootkatone, as crude citrus extracts poison the biocatalyst.

Thermal Stability in High-Temperature Processing

Valencene exhibits a significantly higher thermal tolerance than the primary citrus monoterpene, D-limonene. Valencene possesses a boiling point of approximately 254°C to 263°C, whereas D-limonene boils at 176°C [1]. During high-temperature manufacturing processes such as baking, extrusion, or vaporization, D-limonene rapidly volatilizes and degrades, leading to a loss of the citrus profile. Valencene survives these thermal conditions, acting as a stable fixative and retaining the target aroma profile [1].

Evidence DimensionBoiling point and thermal retention
Target Compound DataValencene boiling point ~254-263°C.
Comparator Or BaselineD-Limonene boiling point ~176°C.
Quantified DifferenceValencene provides an ~80°C higher thermal stability threshold compared to standard citrus monoterpenes.
ConditionsStandard atmospheric pressure thermal processing.

Buyers formulating baked goods, extruded products, or thermal vaporizers must select valencene over limonene to prevent flavor flash-off during manufacturing.

Olfactory Contribution and Extract Concentration

While D-limonene constitutes over 90% of the volatile profile of crude orange oil, valencene is present at trace concentrations, typically between 0.2% and 0.6% [1]. Despite its low concentration in crude extracts, valencene functions as a critical structural base note due to its high molecular weight and lower volatility. Because standard distillation struggles to separate valencene from slightly lower-boiling components without thermal degradation, procuring isolated valencene (≥70% purity) is necessary to achieve a stable, woody-citrus base profile without the overwhelming, sharp top-note interference of D-limonene [1].

Evidence DimensionNatural abundance and formulation role
Target Compound DataValencene (isolated at ≥70% purity for base note formulation).
Comparator Or BaselineCrude orange oil (contains <0.6% valencene and >90% limonene).
Quantified DifferenceProcuring pure valencene provides >100x the concentration of the target sesquiterpene compared to raw citrus essential oils.
ConditionsFlavor and fragrance blending.

Direct procurement of valencene is required for base-note formulation, as attempting to dose crude orange oil to reach effective valencene levels would result in extreme limonene overdose.

Biocatalytic Production of (+)-Nootkatone

Pure valencene is the mandatory starting material for whole-cell or enzymatic bioconversion into (+)-nootkatone using engineered yeast strains like Yarrowia lipolytica. Using isolated valencene prevents the cellular toxicity and product inhibition caused by the aliphatic aldehydes found in crude citrus extracts [1].

High-Temperature Flavor and Fragrance Formulation

In the manufacturing of baked goods, extruded foods, or thermally processed vape distillates, valencene serves as a heat-stable citrus base note. Its high boiling point (>250°C) ensures it survives processing temperatures that would otherwise volatilize standard monoterpenes like D-limonene [2].

Premium Base Note Fixation in Perfumery

Valencene is selected over bulk orange oil in premium fragrance blending to provide a deep, woody-citrus base note. Its procurement as a high-purity isolate allows formulators to build lasting scent profiles without the extreme top-note dominance of D-limonene [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless to pale yellow oily liquid

XLogP3

5.2

Exact Mass

204.187800766 Da

Monoisotopic Mass

204.187800766 Da

Heavy Atom Count

15

Density

0.914-0.919

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96H21P91IG

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1678 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1677 of 1678 companies with hazard statement code(s):;
H304 (98.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

4630-07-3

Wikipedia

Valencene

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)-: ACTIVE

Dates

Last modified: 08-15-2023
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